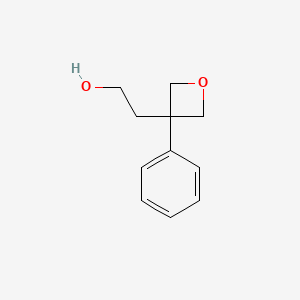

2-(3-Phenyloxetan-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenyloxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-7-6-11(8-13-9-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNUHQJFEFLHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 3 Phenyloxetan 3 Yl Ethanol

Oxetane (B1205548) Ring-Opening Reactions

The four-membered oxetane ring possesses significant ring strain, making it susceptible to cleavage by various reagents. The presence of a phenyl group at the C3 position is expected to influence the regioselectivity of these ring-opening reactions due to steric and electronic effects.

Nucleophilic Ring-Opening Pathways

The ring-opening of oxetanes with nucleophiles typically proceeds via an SN2 mechanism. iitk.ac.in In the case of 2-(3-phenyloxetan-3-yl)ethanol, a nucleophile could theoretically attack either the C2 or C4 methylene (B1212753) carbons of the oxetane ring. However, the attack is generally directed at the less sterically hindered carbon atom. libretexts.org

The reaction of 3,3-disubstituted oxetanes with nucleophiles can be influenced by the nature of the substituents. For this compound, the bulky phenyl group at C3 would sterically hinder the approach of a nucleophile to the quaternary C3 carbon, making direct attack at this position unlikely. Therefore, nucleophilic attack is anticipated to occur at one of the equivalent C2/C4 methylene carbons.

| Nucleophile | Expected Product | Reaction Conditions |

| Grignard Reagents (R-MgX) | Primary alcohol with an extended carbon chain | Typically in an ether solvent like diethyl ether or THF |

| Organolithium Reagents (R-Li) | Primary alcohol with an extended carbon chain | Generally in an ether or hydrocarbon solvent |

| Hydride Reagents (e.g., LiAlH₄) | 1,3-diol (3-phenyl-1,3-propanediol with an ethanol (B145695) substituent) | In an ether solvent followed by aqueous workup |

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the oxetane oxygen is first protonated, which activates the ring towards nucleophilic attack by making the ether a better leaving group. khanacademy.orgmasterorganicchemistry.com The subsequent ring-opening can proceed through a mechanism with significant SN1 character, especially due to the presence of the phenyl group which can stabilize a potential carbocationic intermediate at the C3 position. libretexts.org

The attack of a nucleophile in an acid-catalyzed ring-opening of an unsymmetrical epoxide typically occurs at the more substituted carbon. libretexts.orgkhanacademy.org By analogy, for this compound, the nucleophile would preferentially attack the tertiary C3 carbon, leading to the formation of a tertiary alcohol or its derivative.

| Reagent/Nucleophile | Expected Major Product | Mechanism Notes |

| H₂O / H⁺ | A triol: 3-phenyl-1,3,5-pentanetriol | Protonation of the oxetane oxygen, followed by attack of water at the C3 position. |

| ROH / H⁺ | A 1,3-ether-diol | Protonation of the oxetane oxygen, followed by attack of the alcohol at the C3 position. |

| HX (e.g., HBr, HCl) | A 1,3-halo-diol | Protonation of the oxetane oxygen, followed by attack of the halide anion at the C3 position. |

Electrophilic Activation and Rearrangements

The reaction of oxetanes with strong electrophiles or under superacidic conditions can lead to rearrangements. beilstein-journals.org For this compound, electrophilic activation could involve the formation of a dicationic intermediate, which could then undergo skeletal rearrangements. beilstein-journals.org While specific studies on this compound are lacking, reactions of similar structures suggest that ring expansion or contraction, as well as Wagner-Meerwein type rearrangements, could be possible depending on the reaction conditions.

Transformations Involving the Phenyl Substituent

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.com The general mechanism involves a two-step process:

Electrophilic Attack: The π-electron system of the benzene (B151609) ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.org This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. uomustansiriyah.edu.iqmasterorganicchemistry.com

The substituent already present on the ring influences the rate and regioselectivity (position of substitution). The 3-(2-hydroxyethyl)oxetan-3-yl group is an alkyl substituent, which is an activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself on the phenyl ring.

Common EAS reactions applicable to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst, such as FeBr₃ or AlCl₃. savemyexams.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. savemyexams.com

| Reaction | Reagents | Electrophile (E⁺) | Expected Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho/Para-nitro substituted |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ortho/Para-bromo substituted |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | Ortho/Para-acyl substituted |

Following electrophilic aromatic substitution to introduce a halogen (e.g., bromine) onto the phenyl ring, the resulting aryl halide derivative of this compound can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch

Prominent examples include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium(0) catalyst and a base. chemie-brunschwig.ch For instance, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid to form a biaryl structure.

Heck-Mizoroki Coupling: This reaction couples an organic halide with an alkene, catalyzed by a palladium complex. chemie-brunschwig.ch

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. chemie-brunschwig.ch

These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. chemie-brunschwig.ch The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and selectivity.

Mechanistic Studies and Reaction Pathway Elucidation

Understanding reaction mechanisms requires the characterization of transient species like carbocations and radicals.

Carbocations: These are key intermediates in many organic reactions. allen.in A carbocation has a positively charged carbon atom that is typically sp² hybridized with a planar geometry. allen.inmasterorganicchemistry.com Their stability is a crucial factor influencing reaction pathways. The stability order is generally tertiary > secondary > primary, due to inductive effects and hyperconjugation. youtube.com Resonance stabilization is particularly effective, making benzylic and allylic carbocations more stable than even tertiary alkyl carbocations. libretexts.org In the electrophilic aromatic substitution of this compound, the key intermediate is the arenium ion, a resonance-stabilized carbocation where the positive charge is delocalized over the aromatic ring. uomustansiriyah.edu.iqlibretexts.org

Radicals: A radical is a chemical species with an unpaired valence electron. allen.in These are often highly reactive intermediates. Radical intermediates can be generated in various ways, including through photoinduced electron transfer or thermolysis. rsc.orgmdpi.com While ionic pathways involving carbocations are more common for the reactions discussed, radical mechanisms can occur under specific conditions. For example, certain C-H functionalization or coupling reactions can proceed via radical intermediates, sometimes involving metalloradical species in catalytic cycles. nih.govrsc.org Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, often combined with spin trapping, are used to detect and characterize short-lived radical intermediates. rsc.orgnih.gov

| Property | Carbocation | Radical |

|---|---|---|

| Charge | Positive | Neutral |

| Key Carbon Hybridization | sp² | sp² or sp³ |

| Geometry | Trigonal Planar | Trigonal Planar or Pyramidal |

| Stabilizing Factors | Alkyl Substitution, Resonance | Alkyl Substitution, Resonance |

| Example in Context | Arenium ion (in EAS) | Potential in certain C-H functionalizations |

Kinetic studies are essential for elucidating reaction mechanisms by quantifying how reaction rates change in response to varying conditions. The rate of a reaction is expressed as the change in concentration of a reactant or product per unit of time (e.g., M/s). libretexts.orglibretexts.org

The relationship between the reaction rate and the concentration of reactants is given by the rate law. For a hypothetical reaction A + B → Products, the rate law is expressed as: Rate = k [A]m[B]n. github.io

k is the rate constant.

[A] and [B] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant, which must be determined experimentally. github.io

The method of initial rates is a common experimental approach to determine the reaction order. It involves measuring the initial reaction rate at different starting concentrations of reactants. github.io By comparing how the rate changes when the concentration of one reactant is altered while others are kept constant, the order for that reactant can be determined.

For instance, to study the kinetics of the nitration of this compound, one could measure the initial rate of formation of the nitrated product under various initial concentrations of the starting material and nitric acid. This data would allow for the determination of the rate law and the rate constant, providing insight into the rate-determining step of the mechanism. uomustansiriyah.edu.iqumaine.edu

| Experiment | [this compound] (M) | [Electrophile, E⁺] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

Isotope Effects and Labeling Studies

Kinetic Isotope Effect (KIE) studies involve measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. This effect arises primarily from the difference in zero-point vibrational energies between bonds to the light and heavy isotopes. A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken.

Primary Kinetic Isotope Effects: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For reactions involving the hydroxyl group or the C-H bonds of the ethanol moiety in this compound, deuterium (B1214612) substitution (replacing ¹H with ²H or D) would be a common strategy. For instance, in an oxidation reaction where the C-H bond of the alcohol is cleaved in the rate-limiting step, a significant primary KIE (kH/kD > 1) would be expected.

Secondary Kinetic Isotope Effects: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They often provide insight into changes in hybridization at the carbon atom adjacent to the reaction center. For example, if a reaction involving this compound proceeds through a carbocation intermediate at the carbon bearing the phenyl and oxetane groups, a secondary KIE might be observed by substituting hydrogens on the adjacent methylene group of the ethanol side chain.

Labeling Studies: Isotopic labeling involves incorporating an isotope (like ², ¹³C, or ¹⁸O) at a specific position in the this compound molecule to trace the fate of that atom or fragment through a reaction. For example, labeling the oxygen of the hydroxyl group with ¹⁸O could definitively track its movement in reactions such as esterifications or etherifications, confirming whether it is retained or eliminated. Similarly, ¹³C labeling at various positions in the carbon skeleton could elucidate rearrangement pathways or fragmentation patterns.

Hypothetical Application in Mechanistic Studies:

To illustrate the potential of these methods, consider a hypothetical acid-catalyzed ring-opening reaction of the oxetane in this compound.

Scenario 1: Rate-determining ring opening. If the protonation of the oxetane oxygen is followed by a rate-limiting cleavage of a C-O bond in the oxetane ring, a primary ¹⁸O KIE could be measured by synthesizing the molecule with ¹⁸O in the oxetane ring.

Scenario 2: Nucleophilic attack. If the rate-determining step is the attack of a nucleophile on the protonated oxetane, labeling the nucleophile or solvent could reveal their involvement in the transition state.

While specific experimental data for this compound is not available, the table below conceptualizes how KIE values from studies on analogous alcohol oxidations could be interpreted.

| Reaction Type | Isotopically Labeled Position | Hypothetical kH/kD | Mechanistic Implication |

| Alcohol Oxidation | C-H of -CH₂OH | ~ 3-7 | C-H bond cleavage is part of the rate-determining step. |

| Alcohol Oxidation | O-H of -CH₂OH | ~ 1-2 | O-H bond cleavage may or may not be in the rate-determining step; a small effect is often observed. |

| Solvolysis (SN1-type) | α-CH₂ of ethanol moiety | ~ 1.1-1.2 | Indicates a change in hybridization towards sp² at the carbon adjacent to the leaving group, supporting carbocation formation. |

This table is for illustrative purposes and the values are based on general principles of kinetic isotope effects, not on experimental data for this compound.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and Heteronuclear NMR Data Analysis

For 2-(3-Phenyloxetan-3-yl)ethanol, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The phenyl group would typically show signals in the aromatic region (δ 7.0-8.0 ppm). The protons of the oxetane (B1205548) ring would appear as distinct multiplets in the aliphatic region, likely between δ 4.0-5.0 ppm for the -CH₂-O- groups. The ethyl alcohol side chain protons (-CH₂-CH₂-OH) would also have characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The phenyl carbons would resonate around δ 125-150 ppm. The quaternary carbon of the oxetane ring attached to the phenyl group would be a key signal. The carbons of the oxetane ring and the ethanol (B145695) side chain would appear at higher field strengths.

A hypothetical ¹H and ¹³C NMR data table would be structured as follows, based on the expected chemical environments:

Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only, as no experimental data was found.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 - 7.2 | m | 5H | Phenyl-H |

| ~4.8 | d | 2H | Oxetane-CH₂ |

| ~4.7 | d | 2H | Oxetane-CH₂ |

| ~3.8 | t | 2H | -CH₂-OH |

| ~2.1 | t | 2H | Ar-C-CH₂- |

Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes only, as no experimental data was found.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~140 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~126 | Phenyl CH |

| ~80 | Oxetane O-CH₂ |

| ~60 | -CH₂-OH |

| ~45 | Oxetane C (quaternary) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the phenyl ring and the ethyl group (e.g., showing a correlation between the -CH₂- and -OH protons of the ethanol moiety, and adjacent protons on the phenyl ring). kara5.live

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. ucsd.edu This would definitively link each proton signal to its corresponding carbon atom, for instance, matching the oxetane CH₂ protons to the oxetane CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. ucsd.edu This is vital for connecting different parts of the molecule, such as showing a correlation from the benzylic CH₂ protons to the quaternary phenyl carbon and the quaternary oxetane carbon, confirming the attachment of the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. kara5.live This could help determine the three-dimensional conformation of the molecule, for example, by showing spatial proximity between protons on the phenyl ring and protons on the oxetane ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula.

Accurate Mass Determination and Elemental Composition

For this compound (molecular formula C₁₁H₁₄O₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence (typically within 5 ppm).

Fragmentation Pathway Analysis and Structural Deductions

Tandem mass spectrometry (MS/MS) experiments would be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For this compound, expected fragmentation pathways could include:

Loss of a water molecule (H₂O) from the alcohol group.

Cleavage of the ethanol side chain.

Ring-opening of the oxetane, followed by characteristic losses.

Formation of a stable tropylium (B1234903) ion (m/z = 91) from the phenyl group.

Analysis of these fragments would allow for the piecing together of the molecular structure, confirming the presence and connectivity of the phenyl ring, oxetane ring, and ethanol side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the vibrations of chemical bonds within a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band around 3300-3500 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. A strong band corresponding to the C-O stretching of the ether in the oxetane ring would likely be observed in the 950-1150 cm⁻¹ region.

Raman Spectrometry : Raman spectroscopy would provide complementary information. Aromatic ring vibrations would give strong signals in the 1600-1500 cm⁻¹ region. The symmetric "breathing" mode of the phenyl ring would produce a particularly sharp and intense peak around 1000 cm⁻¹.

Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the hydroxyl group, the phenyl ring, the oxetane ring, and the aliphatic carbon backbone. By comparing with known frequencies for similar structural motifs, a detailed assignment can be made. uc.edulibretexts.orglumenlearning.comorgchemboulder.comcore.ac.uk

Key expected vibrational frequencies include:

O-H Stretch: A strong and broad absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening indicative of intermolecular hydrogen bonding. core.ac.uk

Aromatic C-H Stretch: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the phenyl ring. lumenlearning.com

Aliphatic C-H Stretch: Strong absorptions are predicted in the 3000-2850 cm⁻¹ range, arising from the C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups in the ethanol side chain and the oxetane ring. lumenlearning.com

Aromatic C=C Stretch: One or more medium-intensity bands are expected in the 1600-1475 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the phenyl ring. uc.edu

C-O Stretch (Alcohol and Ether): Strong stretching vibrations for the C-O bonds are anticipated in the fingerprint region, typically between 1300-1000 cm⁻¹. uc.edu This region may contain overlapping signals from the primary alcohol C-O bond and the C-O-C bonds of the oxetane ring.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Phenyl | Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Phenyl | Aromatic C=C Stretch | 1600 - 1475 | Medium |

| Aliphatic | Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Alcohol/Ether | C-O Stretch | 1300 - 1000 | Strong |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, including both IR and Raman techniques, can offer significant insights into the conformational preferences of flexible molecules like this compound. The molecule can adopt different spatial arrangements (conformers) due to rotation around its single bonds.

Studies on analogous molecules, such as 2-phenylethanol, have shown that they often exist predominantly in non-planar gauche conformations. researchgate.netnih.gov In these conformations, intramolecular interactions can occur, such as a weak hydrogen bond between the hydroxyl group's hydrogen atom and the π-electron system of the phenyl ring. researchgate.net Such an interaction in this compound would likely cause a red-shift (a shift to lower frequency) of the O-H stretching vibration compared to a conformation where no such interaction is present. researchgate.net By combining experimental spectra with quantum chemical calculations, it is possible to identify the most stable conformers and assign specific spectral features to each, providing a detailed picture of the molecule's conformational landscape in different phases. acs.orgacs.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. azolifesciences.comnih.gov If this compound can be obtained as a single crystal of sufficient quality, this technique can provide an unambiguous map of atomic positions. nih.govrochester.edu

The process involves irradiating a crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis yields an electron density map from which a detailed molecular model can be built. Key structural parameters obtained from X-ray crystallography include:

Precise bond lengths and bond angles.

Torsional angles, which define the molecular conformation.

The packing arrangement of molecules within the crystal lattice.

Unambiguous determination of the absolute configuration of the chiral center (the C3 atom of the oxetane ring), which is a crucial piece of information for stereoisomers. nih.gov

As of now, there is no publicly available crystal structure for this compound in crystallographic databases.

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for the analysis and separation of its potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polar hydroxyl group, which can lead to poor peak shape and potential thermal degradation, direct GC analysis of alcohols can sometimes be challenging. researchgate.net Therefore, derivatization is often employed to enhance volatility and stability. libretexts.org

A common derivatization strategy for alcohols is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.compubcompare.ai This reaction converts the polar alcohol into a more volatile and less polar silyl (B83357) ether, which is more amenable to GC analysis. libretexts.org

The GC-MS analysis would provide:

A chromatogram showing the retention time of the derivatized compound, which is indicative of its volatility and interaction with the GC column's stationary phase.

A mass spectrum for the compound, showing its molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation and identification of impurities.

Interactive Data Table: Illustrative GC-MS Analysis Data

| Analysis Step | Parameter | Description |

| Derivatization | Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Separation | Column | e.g., 5% Phenyl Polysiloxane (non-polar) |

| GC Separation | Retention Time | Characteristic time for the TMS-ether to elute. |

| MS Detection | Ionization | Electron Ionization (EI) |

| MS Detection | Data Output | Mass spectrum with molecular ion and fragment peaks. |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds. nih.gov

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the most common mode for purity assessment. wikipedia.org In this method, the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). wikipedia.org The purity of a sample can be determined by the relative area of its peak in the chromatogram. This method is effective for separating the target compound from impurities with different polarities. helixchrom.comsielc.comsielc.com

Chiral Separations: Since this compound contains a stereocenter at the C3 position of the oxetane ring, it exists as a pair of enantiomers. Chiral HPLC is the premier method for separating and quantifying these enantiomers. oup.comcsfarmacie.cz This is achieved by using a chiral stationary phase (CSP). chiralpedia.com The enantiomers form transient, diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times and thus separation. chiralpedia.com

Commonly used CSPs for separating chiral alcohols include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.govnih.gov The separation is typically performed in normal-phase mode, using a mobile phase like a mixture of hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). oup.comcsfarmacie.cz

Interactive Data Table: Example Chiral HPLC Conditions

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) | Enantiomeric Recognition |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 95:5 v/v) | Elution and Separation |

| Flow Rate | 1.0 mL/min | Control of Retention Time and Resolution |

| Detection | UV Absorbance (e.g., 210 nm) | Quantification of Enantiomers |

| Output | Chromatogram with two separated peaks for the (R)- and (S)-enantiomers. | Determination of Enantiomeric Purity |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. These ab initio (from first principles) methods aim to solve the electronic Schrödinger equation to provide detailed information on molecular properties. libretexts.orgwikipedia.org

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. wikipedia.orgaimspress.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. fiveable.me For a molecule like 2-(3-phenyloxetan-3-yl)ethanol, DFT calculations could be employed to determine its optimized geometry, total energy, dipole moment, and the distribution of atomic charges.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster theory), are based on solving the Schrödinger equation without empirical parameters. libretexts.orgwikipedia.orgtaylorandfrancis.com These methods can provide highly accurate results, often considered the "gold standard" in computational chemistry, and would be used to calculate the precise electronic energy and analyze the nature of the chemical bonds within the oxetane (B1205548) ring and its substituents. taylorandfrancis.comnih.gov

An illustrative summary of properties that could be calculated for this compound using these methods is presented below.

| Property | Method | Illustrative Information Obtained |

| Optimized Molecular Geometry | DFT (e.g., B3LYP) | Bond lengths, bond angles, and dihedral angles for the lowest energy structure. |

| Total Electronic Energy | DFT, Ab Initio (CCSD(T)) | The absolute energy of the molecule, used to compare the stability of different isomers or conformers. |

| Dipole Moment | DFT | The magnitude and direction of the net molecular polarity, indicating how the molecule would interact with electric fields or polar solvents. |

| Atomic Charges | DFT (e.g., Mulliken, NBO) | The distribution of electron density among the atoms, highlighting electrophilic and nucleophilic sites. irjweb.com |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. stackexchange.comresearchgate.net For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The phenyl ring, the oxetane oxygen, and the hydroxyl group would all be key areas of interest in such an analysis.

Below is a table illustrating the type of data generated from an FMO analysis.

| Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a greater tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. irjweb.comwuxiapptec.com |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a flexible molecule like this compound is not static. Rotation around its single bonds leads to various spatial arrangements known as conformations, each with a different energy. computabio.com

Conformational analysis involves systematically exploring the different possible conformations of a molecule to identify the most stable, low-energy structures. nih.gov Computational methods can map the potential energy surface (PES), which is a multidimensional surface that describes the molecule's energy as a function of its atomic coordinates. fiveable.melongdom.orgwikipedia.org The minima on this surface correspond to stable conformers. youtube.com For this compound, this would involve studying the rotation around the C-C bond of the ethanol (B145695) side chain and the orientation of the phenyl group relative to the oxetane ring.

The four-membered oxetane ring is not perfectly planar. It adopts a "puckered" conformation to alleviate angle and torsional strain. saskoer.ca The degree of puckering can be quantified using specific parameters, such as the Cremer-Pople puckering coordinates. acs.orgnih.govsmu.edu Computational analysis would determine the exact puckered geometry of the oxetane ring in this compound and the energy barrier associated with the ring flipping between different puckered states.

Torsional strain arises from the repulsion between electron clouds of atoms or groups that are in an eclipsed, rather than a staggered, conformation around a single bond. wikipedia.orgchemistrysteps.com Calculations would quantify the torsional strain energy within the oxetane ring and along the ethanol side chain, helping to explain the preference for certain conformations over others.

Reaction Mechanism Modeling and Energetics

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgmdpi.com By modeling the transformation from reactants to products, researchers can gain a deep understanding of the reaction's feasibility, rate, and selectivity. ucsb.edu

Transition State Characterization and Activation Barriers

In the theoretical investigation of chemical reactions involving this compound, the characterization of transition states is of paramount importance. A transition state represents the highest energy point along a reaction coordinate, acting as the gateway between reactants and products. fiveable.me Computationally, locating this first-order saddle point on the potential energy surface is a critical step in elucidating reaction mechanisms and predicting reaction rates. fiveable.mefossee.in

Various quantum chemical methods are employed to find and optimize transition state geometries. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) are commonly used to provide an initial guess for the transition state structure. fiveable.mesciencedaily.com This initial structure is then refined using more sophisticated optimization algorithms that aim to locate the stationary point where the energy gradient is zero, and the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue. fiveable.me The eigenvector corresponding to this single imaginary frequency represents the motion of the atoms along the reaction coordinate, transitioning from reactant to product. fiveable.me

Once a transition state is located, its identity is confirmed by two main procedures:

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. A true transition state is characterized by the presence of one and only one imaginary frequency in the vibrational spectrum. fiveable.me

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation traces the minimum energy path downhill from the transition state. fiveable.me A successful IRC calculation must connect the transition state to the corresponding reactant and product minima on the potential energy surface, thus confirming it is the correct transition state for the reaction under investigation. fiveable.mefossee.in

The activation barrier, or activation energy (Ea), is then calculated as the difference in energy between the transition state and the initial reactants. rsc.org This value is a key determinant of the reaction kinetics. rsc.org Modern computational approaches, including Density Functional Theory (DFT), can predict activation barriers, often with the aid of machine learning models to refine the results and reduce computational expense. rsc.orgmit.eduacs.org

Table 1: Hypothetical Activation Barriers for a Reaction of this compound

| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G(d) | 25.8 |

| M06-2X | 6-311+G(d,p) | 22.5 |

| ωB97X-D | cc-pVTZ | 21.9 |

Solvent Effects on Reaction Pathways

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The surrounding solvent can significantly influence reaction pathways and activation barriers by stabilizing or destabilizing reactants, transition states, and products to different extents. fiveable.me Computational chemistry accounts for these crucial interactions through various solvent models. wikipedia.org

Solvent models are broadly categorized into two types: explicit and implicit. wikipedia.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method provides a detailed, atomistic description of solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms and the need to sample numerous solvent configurations. wikipedia.orgresearchgate.net

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. fiveable.mewikipedia.org This approach significantly reduces computational cost while capturing the bulk electrostatic effects of the solvent. fiveable.me The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated. acs.org

The Polarizable Continuum Model (PCM) is a widely used implicit method. wikipedia.org It computes the solvation free energy based on electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org Variations like the Conductor-like Screening Model (COSMO) are also popular. fiveable.me

For a reaction involving this compound, computational studies would likely compare the reaction profile in the gas phase with those in different solvents (e.g., a nonpolar solvent like toluene (B28343) and a polar solvent like water). By using an implicit solvent model like PCM, the geometries of reactants, the transition state, and products are re-optimized in the presence of the solvent field. The resulting energies provide a new activation barrier that reflects the influence of the solvent, offering a more realistic prediction of the reaction's feasibility and rate under practical laboratory conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which are invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. nih.gov The most prevalent method involves calculating the magnetic shielding tensors for each nucleus in the molecule. Density Functional Theory (DFT) is frequently employed for this purpose, often in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method to ensure the results are independent of the origin of the magnetic field gauge. rsc.orgacs.orggaussian.comimist.ma

The computational workflow typically involves:

Optimizing the molecular geometry of this compound at a suitable level of theory and basis set.

Performing a GIAO-DFT calculation on the optimized structure to obtain the absolute shielding values (σ) for each nucleus (e.g., ¹H and ¹³C). rsc.orgimist.ma

Calculating the chemical shifts (δ) by referencing the computed shielding values to the shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ = σ_ref - σ_sample. imist.ma

These predicted shifts can then be compared with experimental spectra to confirm the structure or assign specific resonances. rsc.org The accuracy of these predictions can be high, with modern methods achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. acs.org

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the IR spectrum by calculating these vibrational frequencies and their corresponding intensities. computabio.com The standard approach begins with a harmonic vibrational analysis. computabio.com After geometry optimization, a frequency calculation is performed, which yields a set of harmonic frequencies corresponding to the fundamental vibrational modes.

However, the harmonic approximation assumes a perfectly parabolic potential energy surface, which is not physically realistic. This leads to a systematic overestimation of vibrational frequencies compared to experimental data. mckendree.edu To improve accuracy, anharmonic corrections are often necessary. rsc.orgnih.gov Methods based on second-order vibrational perturbation theory (VPT2) can be used to calculate anharmonic frequencies, which account for the true shape of the potential energy surface and phenomena like overtones and combination bands. nih.govnih.gov These anharmonic calculations provide a much more accurate and realistic prediction of the experimental IR spectrum. rsc.org

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound

| Parameter | Atom/Group | Predicted Value | Method |

|---|---|---|---|

| ¹³C Chemical Shift (ppm) | Oxetane C (quaternary) | 85.2 | GIAO-B3LYP/6-311+G(d,p) |

| ¹³C Chemical Shift (ppm) | -CH₂OH (Carbon) | 63.5 | GIAO-B3LYP/6-311+G(d,p) |

| ¹³C Chemical Shift (ppm) | Phenyl C (ipso) | 142.1 | GIAO-B3LYP/6-311+G(d,p) |

| IR Frequency (cm⁻¹) | O-H stretch | 3450 (anharmonic) | B3LYP/6-311+G(d,p) with VPT2 |

| IR Frequency (cm⁻¹) | C-H stretch (aromatic) | 3055 (anharmonic) | B3LYP/6-311+G(d,p) with VPT2 |

| IR Frequency (cm⁻¹) | C-O stretch (ether) | 980 (anharmonic) | B3LYP/6-311+G(d,p) with VPT2 |

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and, specifically, molecular dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules over time. wikipedia.org For this compound, MD simulations can provide detailed insights into its intermolecular interactions, particularly hydrogen bonding, which is expected to be a dominant feature due to the hydroxyl group.

MD simulations model a system of molecules (e.g., this compound in a solvent like water) by numerically solving Newton's equations of motion for each atom. The forces between atoms are described by a force field , which is a set of mathematical functions and parameters that define the potential energy of the system based on the positions of its atoms. wikipedia.orguiuc.edu Force fields include terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). uiuc.eduaip.org

By simulating a collection of this compound molecules, one can study how they interact with each other and with solvent molecules. Key analyses include:

Radial Distribution Functions (RDFs): An RDF describes how the density of surrounding atoms varies as a function of distance from a reference atom. For example, the RDF between the oxygen of the hydroxyl group and surrounding water oxygens can reveal the structure and distance of hydrogen bonds. researchgate.net

Hydrogen Bond Analysis: Simulations allow for the direct monitoring of hydrogen bonds based on geometric criteria (e.g., donor-acceptor distance and angle). mdanalysis.org One can calculate the average number of hydrogen bonds per molecule and their lifetimes, providing a quantitative measure of the strength and dynamics of these interactions. researchgate.netresearchgate.netnist.gov

These simulations are crucial for understanding the microscopic origins of macroscopic properties like viscosity, solubility, and self-assembly. For a molecule like this compound, understanding its hydrogen bonding network is key to predicting its behavior in condensed phases and biological systems.

Based on a thorough search of the available scientific literature, there is currently no specific published research detailing the applications of the chemical compound “this compound” within the areas outlined in your request. The searches conducted did not yield any specific data, research findings, or examples of this compound being used in the following applications:

As a building block for quinolines, nitrogen-containing heterocycles, or fused ring systems.

As a monomer or modifier in polymer chemistry for incorporation into polyether or polyester (B1180765) chains.

In the synthesis of functional polymers with pendant phenyloxetane moieties.

In the development of novel ligands for catalysis.

The compound is listed by chemical suppliers, indicating it is available as a potential building block for chemical synthesis. However, its specific downstream applications and reactivity in the contexts you have specified are not documented in accessible peer-reviewed journals, patents, or academic databases.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as the foundational research data required to write the content for each section does not appear to be publicly available. Any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Applications in Advanced Organic Synthesis and Materials Science

Scaffold for the Construction of Functional Materials

The molecular architecture of 2-(3-phenyloxetan-3-yl)ethanol provides a versatile scaffold that can be chemically modified to create a variety of functional materials. The presence of a hydroxyl group allows for esterification, etherification, and attachment to polymer backbones, while the phenyl group can be functionalized through electrophilic aromatic substitution. Furthermore, the strained oxetane (B1205548) ring can undergo ring-opening polymerization to form polyethers with unique properties.

While no direct research has been published on the optoelectronic applications of materials derived specifically from this compound, the incorporation of similar structural motifs into polymers is a known strategy for developing materials with tailored electronic and optical properties. The phenyl group within the this compound structure can serve as a precursor to conjugated systems, which are fundamental to the performance of optoelectronic devices.

Appropriate functionalization of the phenyl ring, for instance, through the introduction of electron-donating or electron-withdrawing groups, could modulate the electronic bandgap of polymers derived from this monomer. The synthesis of polymers with alternating donor-acceptor units is a common approach to creating materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following table outlines hypothetical functionalization strategies for this compound and their potential impact on optoelectronic properties, based on established principles in materials chemistry.

| Functionalization Strategy | Target Moiety | Potential Optoelectronic Property Enhancement |

| Nitration followed by reduction to an amine | Phenyl Group | Introduction of a versatile handle for further coupling reactions to build conjugated polymers. |

| Suzuki or Stille coupling with aromatic boronic acids/esters or organostannanes | Phenyl Group (after conversion to a halide) | Extension of π-conjugation, leading to red-shifted absorption and emission spectra. |

| Esterification of the hydroxyl group with chromophoric acids | Hydroxyl Group | Attachment of photoactive side chains to a polymer backbone. |

| Ring-opening polymerization of the oxetane | Oxetane Ring | Formation of a flexible polyether backbone, potentially improving processability of the final material. |

This table is illustrative and based on general principles of organic and polymer chemistry, as specific data for this compound is not currently available in published literature.

The chemical functionalities of this compound also suggest its potential utility in the development of surface modification agents. The hydroxyl group can be used to anchor the molecule to various surfaces through the formation of covalent bonds or strong hydrogen bonds. Subsequent polymerization or functionalization can then be used to tailor the surface properties.

For instance, polymers derived from this compound could be synthesized to act as coatings that alter the hydrophobicity, biocompatibility, or adhesion characteristics of a substrate. The phenyl groups within the polymer can enhance thermal stability and influence the refractive index of the coating.

Ring-opening polymerization of the oxetane ring would lead to a polyether backbone. Polyethers are known for their chemical stability and, depending on the side chains, can exhibit a range of properties from hydrophilic to hydrophobic. By incorporating the this compound monomer into a copolymer, the properties of the resulting surface coating could be finely tuned.

The table below presents potential research directions for the use of this compound in surface modification.

| Potential Application | Polymerization/Functionalization Approach | Desired Surface Property |

| Hydrophobic Coatings | Esterification of the hydroxyl group with long-chain fatty acids, followed by polymerization. | Increased water contact angle, improved moisture barrier. |

| Biocompatible Surfaces | Grafting of polyethylene glycol (PEG) chains to the hydroxyl group. | Reduced protein adsorption and cell adhesion. |

| High Refractive Index Coatings | Incorporation into polymers containing other aromatic or sulfur-containing monomers. | Enhanced light extraction in optical devices. |

| Adhesion Promotion | Synthesis of copolymers with monomers containing adhesive functional groups (e.g., carboxylic acids, silanes). | Improved bonding between dissimilar materials. |

This table represents hypothetical applications based on the known chemistry of the functional groups present in this compound, pending specific experimental validation.

Analogues, Derivatives, and Structure Reactivity Relationships

Systematic Modification of the Phenyl Substituent on the Oxetane (B1205548) Ring

The electronic nature of the phenyl group in 3-aryloxetanes plays a significant role in the reactivity and stability of the oxetane ring. While specific studies focusing solely on 2-(3-phenyloxetan-3-yl)ethanol are limited, broader research on 3-aryloxetanes provides a framework for understanding these effects.

The synthesis of 3-aryl-3-substituted oxetanes can be achieved through various methods, including the reaction of 3-aryloxetan-3-ols with nucleophiles. For instance, electron-rich 3-aryloxetan-3-ols have been shown to react chemoselectively with thiols in the presence of a lithium catalyst, without ring-opening, to form oxetane sulfides in high yields. beilstein-journals.org This methodology allows for the introduction of various aryl groups, and subsequent transformations like Suzuki couplings or oxidations can be performed on these derivatives. beilstein-journals.org

Furthermore, visible light photoredox catalysis has been employed for the decarboxylative alkylation of 3-aryl-oxetane-3-carboxylic acids. beilstein-journals.orgnih.gov This method allows for the synthesis of a diverse range of 3-aryl-3-alkyl substituted oxetanes, tolerating various functional groups on the aryl ring, including esters, ketones, and heteroaryls. beilstein-journals.orgnih.gov Computational studies have indicated that the stability of the benzylic radical intermediate is influenced by the substitution on the aryl ring. chemrxiv.org

The nature of the substituents on the aryl ring has been observed to have no significant impact on certain reactions, such as the iodine-mediated conversion of Michael adducts to form oxetanes. acs.org However, for other reactions, such as metal-free annulation reactions of 3-aryloxetan-3-ols, ortho-substituted phenyl groups may require increased temperatures and catalyst loadings to achieve high yields. beilstein-journals.org

Below is a table summarizing the synthesis of various 3-aryl-3-substituted oxetanes, demonstrating the tolerance for different phenyl substituents.

| Aryl Substituent (Ar) | Other 3-Substituent | Synthetic Method | Reference |

| Phenyl | -CH2CH2OH | Not specified | |

| 4-Hydroxyphenyl | -OH | Indium triflate-catalyzed annulation | beilstein-journals.org |

| Electron-rich, neutral, and -poor aryls | -Alkyl | Photoredox-catalyzed decarboxylative alkylation | beilstein-journals.org |

| Phenyl | -SCH₂R | Lithium-catalyzed thiol alkylation | beilstein-journals.org |

| Ortho-substituted phenyls | -OH | Metal-free annulation | beilstein-journals.org |

Derivatization and Chain Extension of the Ethanol (B145695) Side Chain

The ethanol side chain of this compound offers a versatile handle for further functionalization through derivatization and chain extension reactions. These modifications can alter the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity.

Standard organic transformations can be applied to the primary alcohol of the ethanol moiety. For example, esterification or etherification can be performed to introduce a variety of functional groups. While specific examples for this compound are not extensively documented in the reviewed literature, the general reactivity of primary alcohols is well-established.

Chain extension of the ethanol side chain can be achieved through multi-step synthetic sequences. One possible route involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction or a Grignard addition to introduce additional carbon atoms. Subsequent reduction of the resulting alkene or ketone would yield a chain-extended alcohol. Another approach could involve the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a carbon nucleophile like a cyanide or an organocuprate.

The stability of the oxetane ring under the conditions required for these transformations is a critical consideration. Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns. acs.org However, the presence of an internal nucleophile, such as the hydroxyl group in this compound, can facilitate ring-opening under acidic conditions. acs.org Therefore, reactions should be carried out under neutral or basic conditions whenever possible to preserve the integrity of the oxetane ring.

Exploration of Oxetane Ring Substitution Patterns

The substitution pattern on the oxetane ring has a profound impact on the molecule's stability and reactivity. While the primary focus of this article is on 3,3-disubstituted oxetanes, it is informative to consider other substitution patterns to understand the broader context of oxetane chemistry.

2-Substituted Oxetanes: The synthesis of 2-aryl-substituted oxetanes has been achieved through methods like the enantioselective reduction of β-halo ketones followed by Williamson ether cyclization. acs.org Studies on the metabolic stability of N-substituted arylsulfonamides have shown that 2-monosubstituted oxetane derivatives can undergo ring scission, forming hydroxy acid and diol metabolites. acs.org

3-Monosubstituted Oxetanes: 3-monosubstituted oxetanes are generally more stable to human liver microsomes than their 2-substituted counterparts. acs.org There is considerable interest in developing synthetic approaches to functionalized 3-substituted oxetanes, often utilizing oxetan-3-one as a key building block. acs.org

3,3-Disubstituted Oxetanes: This substitution pattern is generally considered the most stable. acs.org The steric hindrance provided by the two substituents at the 3-position can block the trajectory of external nucleophiles, thus impeding ring-opening reactions. acs.org The synthesis of 3,3-disubstituted oxetanes can be achieved from substituted dimethyl malonates through a multi-step sequence involving reduction, tosylation, and base-mediated cyclization. acs.org

The following table provides a comparative overview of the general stability of different oxetane substitution patterns.

| Substitution Pattern | General Stability | Susceptibility to Ring Opening | Synthetic Precursors |

| 2-Substituted | Less stable | Higher | β-Halo ketones |

| 3-Monosubstituted | Moderately stable | Moderate | Oxetan-3-one |

| 3,3-Disubstituted | Most stable | Lower | Substituted malonates, 3-aryloxetan-3-ols |

Comparative Analysis of Reactivity and Stability Across Analogues

The reactivity and stability of this compound analogues are influenced by a combination of steric and electronic factors arising from substitutions on the phenyl ring, the ethanol side chain, and the oxetane ring itself.

Effect of Phenyl Substituents: Electron-donating groups on the phenyl ring can stabilize a developing positive charge on the benzylic carbon, which may facilitate ring-opening under acidic conditions. Conversely, electron-withdrawing groups would be expected to destabilize such a carbocation, potentially increasing the stability of the oxetane ring towards acid-catalyzed cleavage.

Effect of Ethanol Side Chain Derivatization: Conversion of the hydroxyl group of the ethanol side chain into a less nucleophilic group, such as an ether or an ester, may enhance the stability of the oxetane ring, particularly under acidic conditions, by reducing the likelihood of intramolecular assistance in ring-opening.

Effect of Oxetane Ring Substitution: As previously discussed, the 3,3-disubstitution pattern of this compound contributes significantly to its stability compared to other substitution patterns. The presence of two substituents at the 3-position sterically shields the ether oxygen and the adjacent carbons from nucleophilic attack.

The stability of the oxetane ring is also dependent on the reaction conditions. While generally stable under neutral and basic conditions, the ring is susceptible to opening under strongly acidic conditions. chemrxiv.org For instance, attempts to perform an esterification of a 3-substituted oxetane-3-carboxylic acid using an alcohol in the presence of HCl led to decomposition. chemrxiv.org

General Principles Governing Structure-Reactivity Relationships in Oxetane Chemistry

The chemistry of oxetanes is largely dictated by their inherent ring strain, which is comparable to that of oxiranes and significantly greater than that of tetrahydrofurans. beilstein-journals.orgnih.gov This ring strain is the driving force for many of their reactions, particularly ring-opening.

Ring Strain and Reactivity: The endocyclic bond angles in the four-membered oxetane ring deviate significantly from the ideal tetrahedral angle, leading to substantial ring strain (approximately 25.5 kcal/mol). beilstein-journals.orgnih.gov This strain makes the oxetane susceptible to cleavage by nucleophiles and electrophiles.

Electronic Effects: The polarization of the C-O bonds in the oxetane ring makes the carbon atoms electrophilic and susceptible to nucleophilic attack. The presence of substituents can further modulate this reactivity. Electron-withdrawing groups can enhance the electrophilicity of the ring carbons, while electron-donating groups may have the opposite effect. In the case of 3-aryloxetanes, the electronic nature of the aryl group can influence the stability of intermediates in ring-opening reactions, as discussed previously.

Steric Effects: The substitution pattern on the oxetane ring has a major impact on its reactivity due to steric hindrance. As highlighted, 3,3-disubstituted oxetanes are generally the most stable due to the steric shielding of the ether linkage by the substituents at the 3-position. acs.org This principle is a key consideration in the design and synthesis of stable oxetane-containing molecules.

Intramolecular vs. Intermolecular Reactions: The presence of a functional group within the molecule, such as the hydroxyl group in this compound, can lead to intramolecular reactions. Under certain conditions, this hydroxyl group can act as an internal nucleophile, facilitating the opening of the oxetane ring. This is a critical factor to consider when planning synthetic transformations on such molecules.

Future Perspectives and Emerging Research Challenges

Development of Highly Atom-Economical and Stereocontrolled Syntheses

A significant hurdle in the widespread application of 2-(3-Phenyloxetan-3-yl)ethanol and its analogs is the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Future research will likely focus on the following areas:

Catalytic [2+2] Cycloadditions: While the Paternò-Büchi reaction is a classic method for oxetane (B1205548) synthesis, developing catalytic and enantioselective variants remains a challenge. Future efforts may explore novel photocatalysts or chiral Lewis acids to control the stereochemistry of the resulting oxetane ring, a crucial aspect for applications in medicinal chemistry and materials science.

C-H Functionalization Approaches: Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds. Applying these methods to readily available starting materials could provide a more atom-economical route to 3,3-disubstituted oxetanes, avoiding the need for pre-functionalized precursors.

Ring-Expansion Strategies: The expansion of smaller rings, such as epoxides, offers an alternative and potentially stereocontrolled route to oxetanes. Further development of catalysts and reaction conditions for these transformations could provide access to a wider range of structurally diverse oxetane derivatives.

| Synthetic Strategy | Key Advantages | Research Challenges |

| Catalytic [2+2] Cycloadditions | Potential for high stereocontrol | Catalyst design, substrate scope, reaction efficiency |

| C-H Functionalization | High atom economy, use of simple precursors | Selectivity, functional group tolerance |

| Ring-Expansion of Epoxides | Potential for stereospecificity | Catalyst development, control of regioselectivity |

Exploration of Unconventional Reactivity Modes for Oxetanes

The strained four-membered ring of oxetanes imparts unique reactivity that is yet to be fully harnessed. Moving beyond traditional nucleophilic ring-opening reactions, future research is expected to delve into more unconventional reactivity modes:

Radical-Mediated Transformations: The generation of radical species from oxetanes through processes like cobalt-catalyzed ring-opening presents opportunities for novel carbon-carbon and carbon-heteroatom bond formations. Exploring the scope and synthetic utility of these radical intermediates is a promising avenue for research.

Photocatalytic C-H Activation: The selective activation of C-H bonds adjacent to the oxetane oxygen atom via photocatalysis can lead to the formation of α-oxy radicals. Trapping these reactive intermediates with various partners could enable the synthesis of complex 2-substituted oxetanes while preserving the core ring structure.

Strain-Release Driven Reactions: The inherent ring strain of oxetanes can be exploited as a driving force for various chemical transformations. Designing novel cascade reactions that are initiated by the release of this strain could lead to the rapid construction of complex molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reaction control. For the synthesis of this compound and its derivatives, flow chemistry presents several exciting opportunities:

Handling of Reactive Intermediates: The generation and immediate use of unstable intermediates, such as organolithium species derived from oxetanes, can be safely and efficiently managed in microreactors, enabling novel synthetic transformations that are challenging to perform in batch.

Photochemical Reactions in Flow: The Paternò-Büchi reaction and other photochemical methods for oxetane synthesis are well-suited for flow chemistry. The use of microcapillary reactors can enhance light penetration and improve reaction efficiency and scalability.

Automated Synthesis and Library Generation: Integrating flow reactors with automated platforms can facilitate the rapid synthesis and screening of libraries of oxetane derivatives. This high-throughput approach is particularly valuable in drug discovery and materials science for the efficient exploration of structure-activity relationships.

Advanced Computational Design of Novel Oxetane-Containing Molecules

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with tailored properties. For oxetane-containing compounds, computational approaches can provide valuable insights and guide synthetic efforts:

Prediction of Physicochemical Properties: Computational methods can be employed to predict key properties of novel oxetane derivatives, such as solubility, lipophilicity, and metabolic stability. This in silico screening can help prioritize synthetic targets and reduce the experimental workload.

Understanding Reaction Mechanisms: Density Functional Theory (DFT) and other computational techniques can be used to elucidate the mechanisms of known and novel reactions for oxetane synthesis and functionalization. This fundamental understanding can aid in the optimization of reaction conditions and the design of more efficient catalysts.

De Novo Design of Functional Molecules: By combining computational modeling with machine learning algorithms, it may be possible to design novel oxetane-containing molecules with specific desired properties, such as binding affinity to a biological target or specific optical or electronic characteristics for materials applications. Recent studies have highlighted the potential of fluorinated oxetanes as valuable drug scaffolds, with computational studies providing insight into their reactivity and potential as isosteres for other functional groups news-medical.net.

Expanding Non-Clinical Applications in Emerging Chemical Technologies

While much of the focus on oxetanes has been in the context of medicinal chemistry, their unique properties also make them attractive for a range of non-clinical applications:

Polymer Chemistry: Oxetane monomers can undergo ring-opening polymerization to produce polyoxetanes, a class of polymers with potential applications as engineering plastics and elastomers. The incorporation of functional groups, such as the ethanol (B145695) moiety in this compound, can be used to tune the properties of the resulting polymers. For instance, poly(3-ethyl-3-hydroxymethyl)oxetanes have been investigated for their adhesive properties nih.gov.

Materials Science: The polarity and hydrogen-bonding capabilities of the oxetane ring can be exploited in the design of new materials. For example, oxetanes have been investigated as cross-linking agents for conductive polymers, offering the potential for reliable and highly conducting ink formulations for printed electronics researchgate.net.

Functional Additives: The unique physicochemical properties of oxetanes could make them suitable as functional additives in various formulations, such as electrolytes, coatings, and lubricants. Further research is needed to explore the full potential of this compound and related compounds in these areas.

Q & A

Q. Advanced Research Focus

- In Vitro Assays :

- In Vivo Models : Administer graded doses in rodent studies (OECD 423 guidelines) to evaluate acute toxicity and organ-specific effects .

Caution : Handle with PPE (gloves, goggles) due to potential respiratory irritation, as observed in phenoxyethanol analogs .

How do computational tools aid in predicting the reactivity of this compound in complex reaction systems?

Q. Advanced Research Focus

- DFT Calculations : Model oxetane ring strain (≈20 kcal/mol) to predict regioselectivity in ring-opening reactions .

- MD Simulations : Study solvation effects in aqueous vs. nonpolar solvents to optimize reaction media .

- Machine Learning : Train models on oxetane reaction databases (e.g., Reaxys) to predict novel synthetic pathways .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.